N-(2-benzoyl-4-chlorophenyl)-2-(4-propylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzoyl-4-chlorophenyl)-2-(4-propylphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various fields such as pharmaceuticals, agrochemicals, and materials science due to their diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-(4-propylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-benzoyl-4-chloroaniline and 4-propylphenol.
Acylation Reaction: The 2-benzoyl-4-chloroaniline undergoes an acylation reaction with chloroacetyl chloride to form an intermediate.
Etherification: The intermediate is then reacted with 4-propylphenol in the presence of a base to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-chlorophenyl)-2-(4-propylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amines and alcohols.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-(4-propylphenoxy)acetamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoylphenyl)-2-(4-propylphenoxy)acetamide
- N-(2-benzoyl-4-chlorophenyl)-2-(4-methylphenoxy)acetamide
Uniqueness
N-(2-benzoyl-4-chlorophenyl)-2-(4-propylphenoxy)acetamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C24H22ClNO3 |
---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-(4-propylphenoxy)acetamide |
InChI |
InChI=1S/C24H22ClNO3/c1-2-6-17-9-12-20(13-10-17)29-16-23(27)26-22-14-11-19(25)15-21(22)24(28)18-7-4-3-5-8-18/h3-5,7-15H,2,6,16H2,1H3,(H,26,27) |
InChI Key |
FBZROPODNFMSMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.